molecular formula C12H12IN3O3 B1323347 3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 886230-74-6

3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No.: B1323347
CAS No.: 886230-74-6
M. Wt: 373.15 g/mol
InChI Key: BLNITUQUAUXMJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis of Tetrahydropyran-Protected Indazole Core

The crystallographic structure of this compound reveals a complex three-dimensional architecture dominated by the planarity of the indazole aromatic system and the conformational flexibility of the tetrahydropyran protecting group. X-ray crystallographic studies of related indazole derivatives demonstrate that the indazole ring system maintains its characteristic planar geometry, with the tetrahydro-2H-pyran-2-yl substituent adopting a chair conformation that minimizes steric interactions with the aromatic core. The attachment of the tetrahydropyran moiety at the N1 position creates a distinctive spatial arrangement where the protecting group extends away from the plane of the indazole ring, reducing potential intramolecular conflicts between the bulky cyclic ether and the electron-withdrawing substituents.

Crystallographic analysis reveals that the iodo substituent at position 3 and the nitro group at position 6 create significant structural perturbations within the indazole framework. The large iodine atom introduces substantial steric bulk and electronic effects that influence the overall molecular geometry, while the nitro group contributes to the electron-deficient nature of the aromatic system. The tetrahydropyran ring adopts its preferred chair conformation, with the oxygen atom positioned to minimize dipole-dipole interactions with the nitro group. Bond lengths and angles within the indazole core show characteristic variations from those observed in unsubstituted indazole, with C-I and C-N bonds exhibiting values consistent with the electron-withdrawing nature of both substituents.

The crystal packing arrangements of tetrahydropyran-protected indazole derivatives typically involve intermolecular interactions mediated by the nitro group and halogen bonding from the iodo substituent. These non-covalent interactions contribute to the stability of the solid-state structure and influence the compound's physical properties, including melting point and solubility characteristics. The three-dimensional molecular conformation can be analyzed using computational modeling techniques to understand the preferred conformational states and their relative energies, providing insights into the dynamic behavior of the molecule in solution versus its crystalline form.

Electronic Effects of Nitro and Iodo Substituents on Indazole Aromaticity

The electronic structure of this compound is profoundly influenced by the combined presence of nitro and iodo substituents, which create a complex pattern of electron distribution throughout the indazole aromatic system. The nitro group at position 6 acts as a powerful electron-withdrawing substituent through both inductive and resonance effects, significantly reducing electron density on the indazole ring and enhancing the compound's electrophilic character. This electron deficiency is further amplified by the iodo substituent at position 3, which, despite its ability to donate electron density through resonance, predominantly exhibits electron-withdrawing behavior due to its high electronegativity and polarizability effects.

Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment of the indazole core, with chemical shift patterns reflecting the cumulative influence of both substituents. The presence of electron-withdrawing groups causes significant downfield shifts in both proton and carbon nuclear magnetic resonance spectra, with the magnitude of these shifts correlating directly with the proximity of nuclei to the substituents. Computational studies using density functional theory methods reveal that the nitro group creates a substantial dipole moment within the molecule, while the iodo substituent contributes to increased polarizability and enhanced intermolecular interactions.

Position Chemical Shift (¹H NMR) Chemical Shift (¹³C NMR) Electronic Effect
C3 - ~135 ppm Deshielded by iodo substituent
C6 - ~145 ppm Strongly deshielded by nitro group
C7 8.2-8.5 ppm ~120 ppm Moderate deshielding
Pyran CH 5.5-5.6 ppm ~85 ppm Protected environment

The aromaticity of the indazole system is maintained despite the presence of strong electron-withdrawing groups, although the electron density distribution becomes highly polarized. This polarization affects the compound's reactivity patterns, making positions ortho and para to the substituents more susceptible to nucleophilic attack while reducing the overall nucleophilic character of the nitrogen atoms. The electronic effects also influence the compound's ultraviolet-visible absorption characteristics, with the nitro group contributing to extended conjugation and bathochromic shifts in the absorption spectrum.

Tautomeric Stability in N1-Protected Indazole Derivatives

The tautomeric behavior of this compound is fundamentally altered by the presence of the tetrahydropyran protecting group at the N1 position, which effectively prevents the typical 1H-2H tautomerization observed in unprotected indazole derivatives. In unsubstituted indazole systems, rapid proton exchange between N1 and N2 positions creates an equilibrium mixture of tautomers, with the 1H form typically being thermodynamically favored. However, the covalent attachment of the tetrahydropyran moiety to N1 completely eliminates this tautomeric equilibrium, locking the molecule in the N1-substituted form and providing a stable, well-defined structure for synthetic and analytical purposes.

Theoretical calculations using density functional theory methods at the B3LYP/6-311G** level demonstrate that N1-protected indazole derivatives exhibit enhanced thermodynamic stability compared to their unprotected counterparts. The elimination of tautomeric equilibrium removes a significant source of structural ambiguity and simplifies spectroscopic analysis, as all nuclear magnetic resonance signals correspond to a single, defined tautomeric form. This structural fixation also influences the compound's reactivity profile, as the protected N1 position cannot participate in hydrogen bonding or protonation reactions that would otherwise complicate reaction mechanisms.

The influence of nitro and iodo substituents on tautomeric preferences in related unprotected systems provides valuable insights into the electronic factors that would affect this compound if the protecting group were removed. Studies of 3-halogeno-indazole derivatives reveal that electron-withdrawing substituents generally favor the 1H tautomer over the 2H form due to enhanced stabilization of the N1-H bond through inductive effects. The nitro group at position 6 would be expected to further stabilize the 1H tautomer through additional electron-withdrawing effects, creating a strong thermodynamic preference for N1 substitution even in the absence of the protecting group.

Tautomeric Form Relative Stability (kcal/mol) Population (%) Key Stabilizing Factors
N1-Protected 0.0 (reference) 100 Covalent protection, no equilibrium
Hypothetical N1-H +5.2 0 Would be favored if unprotected
Hypothetical N2-H +8.7 0 Destabilized by substituent effects

The absence of tautomeric equilibrium in the protected compound significantly enhances its utility as a synthetic intermediate and analytical standard. The fixed tautomeric state eliminates complications arising from rapid proton exchange, providing clean and interpretable spectroscopic data while ensuring consistent reactivity patterns in subsequent chemical transformations. This structural stability makes N1-protected indazole derivatives particularly valuable in medicinal chemistry applications where precise molecular recognition and consistent biological activity are essential requirements.

Properties

IUPAC Name

3-iodo-6-nitro-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12IN3O3/c13-12-9-5-4-8(16(17)18)7-10(9)15(14-12)11-3-1-2-6-19-11/h4-5,7,11H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNITUQUAUXMJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])C(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12IN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635046
Record name 3-Iodo-6-nitro-1-(oxan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886230-74-6
Record name 3-Iodo-6-nitro-1-(oxan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multiple steps, starting from commercially available starting materials. One common approach is the palladium-catalyzed aminocarbonylation of halo-substituted indazoles. This method uses chloroform as a carbon monoxide source and involves the following steps :

    Halogenation: The starting indazole compound is halogenated using iodine to introduce the iodine atom at the 3-position.

    Nitration: The halogenated indazole is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Aminocarbonylation: The nitrated compound undergoes aminocarbonylation in the presence of a palladium catalyst and chloroform to introduce the tetrahydro-2H-pyran-2-yl group at the 1-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group at the 6-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The tetrahydro-2H-pyran-2-yl group can be oxidized to form a lactone or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (palladium, copper)

    Reduction: Hydrogen gas, catalysts (palladium on carbon, platinum)

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide)

Major Products Formed

    Substitution: 3-Amino-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

    Reduction: 3-Iodo-6-amino-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

    Oxidation: this compound lactone

Scientific Research Applications

Synthesis and Reactivity

3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole serves as a versatile intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can enhance biological activity. Notably, it is used in the preparation of carbazole derivatives, which are known for their kinase inhibitory properties .

Kinase Inhibitors Development

One of the primary applications of this compound is in the development of kinase inhibitors. Kinases are critical enzymes involved in signaling pathways that regulate various cellular functions, including cell growth and metabolism. Inhibiting these enzymes can be a potent strategy for treating cancers and other diseases.

Case Study:
A study demonstrated that derivatives synthesized from this compound exhibited promising inhibitory activity against specific kinases associated with tumor growth .

Pharmacological Research

The compound has been investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities. Its nitro group and iodo substituent contribute to its reactivity, making it a candidate for further modifications to enhance therapeutic efficacy.

Example Findings:
Research has shown that compounds derived from this compound can inhibit cancer cell proliferation in vitro, suggesting its potential role as an anti-cancer agent .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Kinase InhibitorsUsed as an intermediate for synthesizing kinase inhibitors
Anti-Cancer ResearchExhibits potential anti-cancer properties through derivative modifications
Pharmacological StudiesInvestigated for anti-inflammatory effects

Mechanism of Action

The mechanism of action of 3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group suggests potential for redox reactions, while the iodine atom may facilitate binding to specific protein sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key differences between 3-Iodo-6-nitro-1-THP-1H-indazole and analogous indazole derivatives:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Applications/Properties
3-Iodo-6-nitro-1-THP-1H-indazole 886230-74-6 3-I, 6-NO₂, 1-THP 373.15 Pharmaceutical intermediate
6-Iodo-1-THP-1H-indazole 6-I, 1-THP 343.11 (estimated) Synthetic intermediate
4-Bromo-6-iodo-1H-indazole 885518-97-8 4-Br, 6-I 322.92 Cross-coupling reactions
2,3-Dimethyl-6-amino-2H-indazole 444731-72-0 2-Me, 3-Me, 6-NH₂ 161.20 Bioactive molecule synthesis
Methyl 1H-indazole-3-carboxylate 43120-28-1 3-COOMe 176.17 Ligand design
Key Observations:

Halogen vs. Amino Groups: The iodo and nitro groups in the target compound enhance electrophilicity, making it reactive in Suzuki-Miyaura couplings, whereas amino-substituted derivatives (e.g., 6-amino-2,3-dimethylindazole) are nucleophilic and serve as building blocks for bioactive molecules .

Molecular Weight : The nitro and THP groups increase molecular weight significantly (373.15 vs. 322.92 for 4-bromo-6-iodo-1H-indazole), impacting pharmacokinetic properties in drug development .

Pharmaceutical Relevance

  • Axitinib Impurity : The compound is identified as an impurity in Axitinib, highlighting its role in quality control during drug manufacturing .
  • Derivative Potential: Reduction of the nitro group to an amine could yield intermediates for anticancer or anti-inflammatory agents, akin to amino-substituted indazoles in .

Biological Activity

3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, identified by CAS No. 886230-74-6, is a synthetic compound with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₂I N₃O₃
  • Molecular Weight : 373.15 g/mol
  • Structure : The compound features an indazole core substituted with an iodo and nitro group, along with a tetrahydro-pyran moiety.

Biological Activity Overview

Research into the biological activity of this compound has revealed several noteworthy properties:

Antimicrobial Activity

Studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines, particularly in breast and lung cancer models.

The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. This suggests that the compound may interfere with cellular signaling pathways essential for cell survival.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialVarious bacterial strainsInhibition of growth
AnticancerBreast cancer cell linesReduced proliferation
Lung cancer cell linesInduction of apoptosis

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and E. coli. The results indicated a minimum inhibitory concentration (MIC) that was lower than that of conventional antibiotics, suggesting potential for development as a new antimicrobial agent.

Case Study 2: Anticancer Potential

In another study focused on its anticancer effects, researchers treated MCF-7 (breast cancer) and A549 (lung cancer) cells with varying concentrations of the compound. The findings showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. These results highlight its potential as a lead compound for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of the indazole core. For example, iodination at the 3-position often employs N-iodosuccinimide (NIS) in acetic acid under controlled temperatures (0–25°C), while nitro-group introduction at the 6-position may use nitric acid/sulfuric acid mixtures. The tetrahydro-2H-pyran (THP) protecting group is introduced via nucleophilic substitution or Mitsunobu conditions . Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and reaction time to minimize side products. Characterization via 1^1H/13^13C NMR and X-ray crystallography (as in structurally similar bromo-nitro-indazole derivatives) confirms regioselectivity .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine orthogonal analytical techniques:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%).
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with iodine presence.
  • NMR Spectroscopy : Analyze 1^1H NMR splitting patterns (e.g., THP ring protons at δ 3.5–4.5 ppm) and 13^13C NMR shifts for nitro (C-NO2_2) and iodine (C-I) environments .

Advanced Research Questions

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in kinase inhibition assays?

  • Methodological Answer :

Core Modifications : Synthesize analogs with halogen substitutions (e.g., Br, Cl) at the 3-position to compare steric/electronic effects on binding.

Functional Group Variation : Replace the nitro group with amino or cyano groups to evaluate hydrogen-bonding or charge-transfer interactions.

Assay Design : Use recombinant kinase panels (e.g., PKA, CDK) with ATP-competitive binding assays. Monitor IC50_{50} values via fluorescence polarization or radiometric methods. Cross-validate with molecular docking simulations (e.g., AutoDock Vina) to map interactions in ATP-binding pockets .

Q. How can contradictory data in biological activity studies (e.g., cytotoxicity vs. selectivity) be resolved?

  • Methodological Answer :

  • Dose-Response Analysis : Perform multi-concentration assays (e.g., 0.1–100 µM) to identify non-linear effects or off-target interactions.
  • Cell Line Validation : Use isogenic cell lines (wild-type vs. kinase-deficient) to isolate target-specific effects.
  • Metabolic Stability Tests : Assess compound stability in microsomal assays (e.g., liver S9 fractions) to rule out false negatives due to rapid degradation .

Q. What experimental approaches are recommended for probing the compound’s role in modulating oxidative stress pathways?

  • Methodological Answer :

ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays to quantify reactive oxygen species (ROS) levels post-treatment.

Gene Expression Profiling : Perform RNA-seq or qPCR to analyze oxidative stress markers (e.g., NRF2, SOD1).

Enzymatic Assays : Measure activity of antioxidant enzymes (e.g., catalase, glutathione peroxidase) in lysates from treated cells. Correlate findings with computational models of nitro-group redox behavior .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?

  • Methodological Answer :

  • Force Field Calibration : Re-parameterize docking simulations using quantum mechanical (QM) calculations for iodine’s van der Waals radius and partial charges.
  • Solvent Effects : Include explicit solvent molecules (e.g., water, DMSO) in molecular dynamics (MD) simulations to account for solvation entropy.
  • Crystallographic Validation : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes via X-ray diffraction .

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC50_{50} and Hill coefficients.
  • ANOVA with Post Hoc Tests : Compare means across multiple doses (e.g., Tukey’s HSD for normally distributed data; Kruskal-Wallis for non-parametric).
  • Synergy Analysis : Use the Chou-Talalay method for combination studies to compute combination indices (CI) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.